Brevicompanine B

Vue d'ensemble

Description

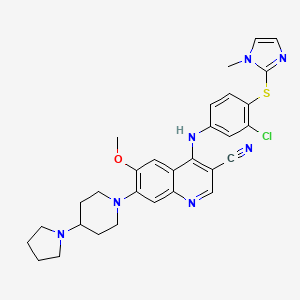

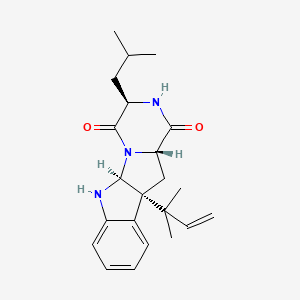

Brevicompanine B is a pyrroloindole . It is a natural product found in Aspergillus janus and Penicillium brevicompactum . It has been identified as a plant growth regulator and has been found to have activity against P. falciparum .

Synthesis Analysis

Brevicompanine B has been isolated from Penicillium brevicompactum . Its structure has been established by spectroscopic methods including 2D NMR .Molecular Structure Analysis

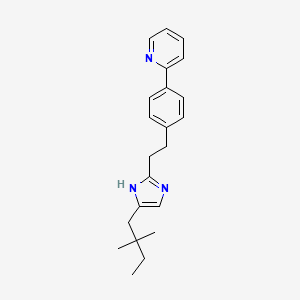

The molecular formula of Brevicompanine B is C22H29N3O2 . It is a diketopiperazine derivative of the larger hexahydro pyrolloindolo [2,3-b] (HPI) natural product family . It contains a (d)-configured amino acid residue as part of its diketopiperazine moiety and a reverse prenyl residue at the HPI core .Chemical Reactions Analysis

Brevicompanines are diketopiperazine derivatives of the larger hexahydro pyrolloindolo [2,3-b] (HPI) natural product family . They display differential biological activities in different plant species .Physical And Chemical Properties Analysis

The molecular weight of Brevicompanine B is 367.5 g/mol . The exact mass is 367.23 .Applications De Recherche Scientifique

- Brevicompanine B has shown promising inhibitory activity against isocitrate dehydrogenase 1 (IDH1), an enzyme implicated in cancer progression .

- These investigations revealed that brevicompanines selectively modulate the oscillation of the plant circadian clock .

- Marine-derived fungi, including those producing brevicompanine B, are considered an under-explored resource for bioactive compounds .

- The absolute structure of brevicompanine B was determined using high-resolution mass spectrometry (HRESIMS), NMR spectroscopy, and electronic circular dichroism (ECD) analysis .

- Brevicompanine B’s impact on the circadian rhythm suggests potential applications in chronobiology and plant growth regulation .

Anticancer Activity

Plant Chemical Biology

Natural Product Drug Discovery

Structural Elucidation

Biological Clock Modulation

Marine Natural Product Chemistry

Mécanisme D'action

Target of Action

Brevicompanine B is a fungal metabolite originally isolated from Penicillium brevicompactum . It has been found to be active against the malaria parasite, Plasmodium falciparum . It also shows pronounced plant growth regulatory activity .

Mode of Action

Brevicompanine B interacts with its targets in a unique way. It inhibits hypocotyl elongation in lettuce seedlings when used at a concentration of 100 mg/L . . This suggests that Brevicompanine B’s interaction with its targets may vary depending on the species.

Biochemical Pathways

Brevicompanine B affects several biochemical pathways. At a concentration of 100 µM, it inhibits primary root growth in Arabidopsis seedlings and disrupts the transcription of various genes involved in the regulation of plant circadian rhythm . This indicates that Brevicompanine B can influence the biochemical pathways that regulate plant growth and circadian rhythm.

Pharmacokinetics

It is known that it is soluble in dmf, dmso, ethanol, and methanol . This solubility suggests that Brevicompanine B may have good bioavailability, but further studies are needed to confirm this.

Result of Action

The result of Brevicompanine B’s action is the modulation of plant growth and circadian rhythm . It inhibits hypocotyl elongation in lettuce seedlings and disrupts the transcription of various genes involved in the regulation of plant circadian rhythm . It also has antiplasmodial activity, being active against the malaria parasite, Plasmodium falciparum .

Action Environment

The action of Brevicompanine B can be influenced by environmental factors. For example, its effect on hypocotyl elongation in lettuce seedlings varies depending on the concentration used . .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(1S,4R,7S,9R)-9-(2-methylbut-3-en-2-yl)-4-(2-methylpropyl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O2/c1-6-21(4,5)22-12-17-18(26)23-16(11-13(2)3)19(27)25(17)20(22)24-15-10-8-7-9-14(15)22/h6-10,13,16-17,20,24H,1,11-12H2,2-5H3,(H,23,26)/t16-,17+,20+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAXPBJUEOMQIJN-HBCLNWRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N2C(CC3(C2NC4=CC=CC=C43)C(C)(C)C=C)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]1C(=O)N2[C@@H](C[C@@]3([C@H]2NC4=CC=CC=C43)C(C)(C)C=C)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Brevicompanine B | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological activity of Brevicompanine B?

A1: Brevicompanine B, along with its analog allo-brevicompanine B, has demonstrated antiplasmodial activity. [, ] This suggests potential applications in the development of antimalarial therapies. Additionally, brevicompanine B analogs (specifically compounds 4 and 7 from the same family) exhibited inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide production in BV2 microglial cells. [] This finding points towards potential anti-inflammatory properties.

Q2: What is known about the structure of Brevicompanine B?

A2: While the provided abstracts do not detail the specific molecular formula, weight, or spectroscopic data of Brevicompanine B, they highlight its classification as a diketopiperazine alkaloid. [] Diketopiperazines are a class of cyclic dipeptides known for their diverse biological activities. Further research into available databases or publications focusing specifically on Brevicompanine B would be needed for detailed structural information.

Q3: Where has Brevicompanine B been found in nature?

A3: Brevicompanine B has been isolated from two distinct fungal sources:

- Deep ocean sediment-derived Penicillium sp.: This discovery highlights the potential of exploring marine environments for novel bioactive compounds. []

- The fungus Aspergillus janus: This finding suggests a broader distribution of Brevicompanine B within the fungal kingdom. [, ]

Q4: Are there any synthetic routes to obtain Brevicompanine B?

A4: Although the provided abstracts do not mention specific synthesis strategies for Brevicompanine B, they do describe a novel Ir-catalyzed reverse prenylation reaction for 3-substituted indoles. [] This reaction was successfully employed in the total synthesis of (-)-brevicompanine B, showcasing a potential synthetic route to this compound and its analogs.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[2-[5-(cyclopentylmethyl)-1H-imidazol-2-yl]ethyl]phenyl]benzoic acid](/img/structure/B1667708.png)